![molecular formula C10H21NO5S B14180720 2-[(3-Sulfopropyl)amino]heptanoic acid CAS No. 918824-96-1](/img/structure/B14180720.png)
2-[(3-Sulfopropyl)amino]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Sulfopropyl)amino]heptanoic acid is an organic compound with the molecular formula C10H21NO5S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Sulfopropyl)amino]heptanoic acid typically involves the reaction of heptanoic acid with 3-aminopropylsulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. After the reaction, the product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Sulfopropyl)amino]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The secondary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
2-[(3-Sulfopropyl)amino]heptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(3-Sulfopropyl)amino]heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The sulfonic acid group enhances its solubility and reactivity, while the secondary amine group allows for interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Sulfopropyl)amino]octanoic acid
- 2-[(3-Sulfopropyl)amino]hexanoic acid
- 2-[(3-Sulfopropyl)amino]pentanoic acid
Uniqueness
2-[(3-Sulfopropyl)amino]heptanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications .
Properties
CAS No. |
918824-96-1 |
|---|---|
Molecular Formula |
C10H21NO5S |
Molecular Weight |
267.34 g/mol |
IUPAC Name |
2-(3-sulfopropylamino)heptanoic acid |
InChI |
InChI=1S/C10H21NO5S/c1-2-3-4-6-9(10(12)13)11-7-5-8-17(14,15)16/h9,11H,2-8H2,1H3,(H,12,13)(H,14,15,16) |
InChI Key |
FOETYIMMJIAKSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)O)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


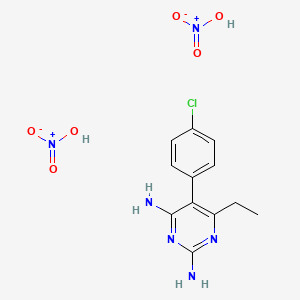
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)

![6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180655.png)
![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)
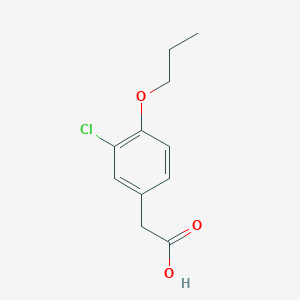
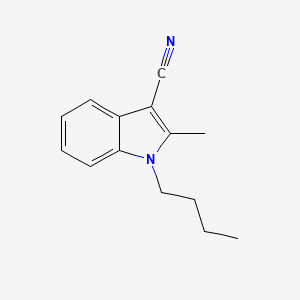
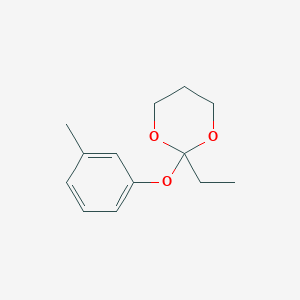
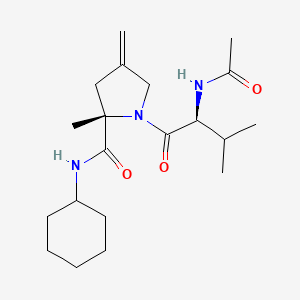

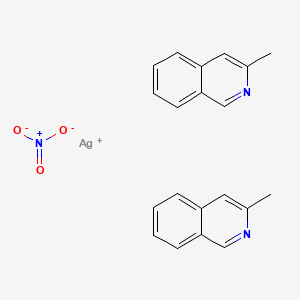
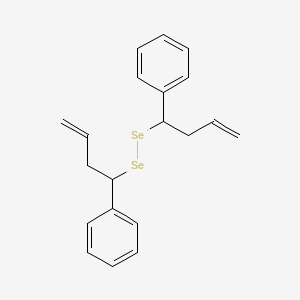
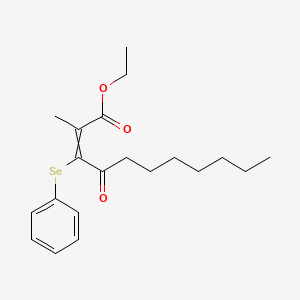
![2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B14180714.png)
